molecular formula C13H22N2O3 B12935046 tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B12935046
M. Wt: 254.33 g/mol
InChI Key: DFRNFZFTUWABTE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-1-oxo-2,6-diazaspiro[45]decane-6-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its spiro[45]decane skeleton, which includes a diaza (two nitrogen atoms) and an oxo (one oxygen atom) functional group The tert-butyl group attached to the carboxylate moiety adds to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) can promote the formation of the spirocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.

    Substitution: The diaza and carboxylate groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

Uniqueness

tert-Butyl (S)-1-oxo-2,6-diazaspiro[45]decane-6-carboxylate is unique due to its specific arrangement of functional groups and the stereochemistry of the spirocyclic ring

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl (5S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m0/s1

InChI Key

DFRNFZFTUWABTE-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@]12CCNC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.